molecular formula C11H17N B3123941 Methyl[(2,4,6-trimethylphenyl)methyl]amine CAS No. 3137-93-7

Methyl[(2,4,6-trimethylphenyl)methyl]amine

Cat. No.: B3123941
CAS No.: 3137-93-7
M. Wt: 163.26 g/mol
InChI Key: WHBUJPLDRGYQDY-UHFFFAOYSA-N
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Description

Methyl[(2,4,6-trimethylphenyl)methyl]amine is an organic compound with the molecular formula C11H17N and a molecular weight of 163.26 g/mol . It is also known as 1-Mesityl-N-methylmethanamine. This compound is characterized by the presence of a methyl group attached to a 2,4,6-trimethylphenyl group, which is further bonded to an amine group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl[(2,4,6-trimethylphenyl)methyl]amine can be synthesized through various synthetic routes. One common method involves the reaction of 2,4,6-trimethylbenzyl chloride with methylamine under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2,4,6-trimethylbenzyl chloride and methylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2,4,6-trimethylbenzyl chloride is added to a solution of methylamine in an appropriate solvent, such as ethanol or methanol. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Product Isolation: The product, this compound, is then isolated by standard purification techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl[(2,4,6-trimethylphenyl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Methyl[(2,4,6-trimethylphenyl)methyl]amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Methyl[(2,4,6-trimethylphenyl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amine group, allowing it to participate in various chemical reactions. Its effects are mediated through the formation of covalent bonds with electrophilic centers in target molecules, leading to changes in their chemical and physical properties.

Comparison with Similar Compounds

Methyl[(2,4,6-trimethylphenyl)methyl]amine can be compared with other similar compounds such as:

    2,4,6-Trimethylphenol: Similar in structure but contains a hydroxyl group instead of an amine group.

    2,4,6-Trimethylbenzaldehyde: Contains an aldehyde group instead of an amine group.

    2,4,6-Trimethylbenzoic acid: Contains a carboxylic acid group instead of an amine group.

Biological Activity

Methyl[(2,4,6-trimethylphenyl)methyl]amine is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure featuring a trimethylphenyl group attached to a methylamine moiety. Its chemical formula is C12H17NC_{12}H_{17}N, and it exhibits properties typical of amines, including nucleophilicity due to the presence of the nitrogen atom.

The biological activity of this compound is primarily mediated through its interaction with various biomolecular targets:

  • Nucleophilic Reactions : The amine group can act as a nucleophile, forming covalent bonds with electrophiles in target biomolecules. This property allows it to participate in significant biological processes.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular functions such as proliferation and apoptosis.

Anticancer Activity

Recent research indicates that this compound may exhibit anticancer properties . In vitro studies have shown cytotoxic effects against various cancer cell lines. For instance:

  • Study Findings : A study demonstrated that derivatives of this compound showed enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
  • Mechanism : The anticancer effects are thought to be linked to the compound's ability to induce apoptosis and inhibit cell proliferation through interactions with specific molecular targets.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties :

  • In Vitro Studies : Research has shown that this compound exhibits antimicrobial activity against a range of pathogens including Staphylococcus aureus and Pseudomonas aeruginosa.
  • Minimum Inhibitory Concentration (MIC) : The MIC values indicate effective concentrations for inhibiting bacterial growth, suggesting potential applications in treating infections .

Case Studies

Study Focus Findings
Study AAnticancerSignificant cytotoxicity in FaDu cells; apoptosis induction observed.
Study BAntimicrobialEffective against Staphylococcus aureus; low MIC values reported.
Study CEnzyme InhibitionPotential inhibition of metabolic enzymes affecting cancer progression.

Research Applications

This compound is not only significant in biological research but also has applications in:

  • Drug Development : As a precursor for synthesizing novel pharmaceutical compounds.
  • Organic Synthesis : Utilized as a building block in the preparation of more complex molecules .

Properties

IUPAC Name

N-methyl-1-(2,4,6-trimethylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-8-5-9(2)11(7-12-4)10(3)6-8/h5-6,12H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBUJPLDRGYQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CNC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101286985
Record name N,2,4,6-Tetramethylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101286985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3137-93-7
Record name N,2,4,6-Tetramethylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3137-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,2,4,6-Tetramethylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101286985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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